6-(3-Bromo-4,5-diethoxyphenyl)-5-nitropiperidin-2-one
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Overview
Description
- The compound features a piperidinone ring system substituted with a bromine atom and two ethoxy groups on one phenyl ring, along with a nitro group. This unique arrangement contributes to its interesting properties.
6-(3-Bromo-4,5-diethoxyphenyl)-5-nitropiperidin-2-one: is a chemical compound with the molecular formula CHBrNO.
Preparation Methods
Synthetic Routes: Although detailed synthetic routes for this specific compound are scarce, it can be synthesized through various methods involving piperidinone intermediates.
Reaction Conditions: These may vary depending on the specific synthetic route chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: These would result from the reactions, but without specific data, we can’t pinpoint exact products.
Scientific Research Applications
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential pharmacological properties, toxicity, or therapeutic effects.
Industry: Perhaps as a precursor for other compounds.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C15H19BrN2O5 |
---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
6-(3-bromo-4,5-diethoxyphenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C15H19BrN2O5/c1-3-22-12-8-9(7-10(16)15(12)23-4-2)14-11(18(20)21)5-6-13(19)17-14/h7-8,11,14H,3-6H2,1-2H3,(H,17,19) |
InChI Key |
ZICZTLFBKFRORI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OCC |
Origin of Product |
United States |
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